
3-(2-Cyclopropylethynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyclopropylethynyl)pyridine is a chemical compound with the molecular formula C10H9N. It is a yellow oil with a boiling point of approximately 260.1°C at 760 Torr . This compound is part of the pyridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropylethynyl)pyridine typically involves the coupling of a cyclopropylacetylene with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of pyridine derivatives often involves gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high yield and selectivity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Cyclopropylethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce cyclopropyl-substituted pyridines.
Aplicaciones Científicas De Investigación
3-(2-Cyclopropylethynyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyclopropylethynyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic nitrogen heterocycle with a wide range of applications.
Dihydropyridine: Known for its use in calcium channel blockers.
Piperidine: A six-membered nitrogen-containing ring used in various pharmaceuticals.
Uniqueness
3-(2-Cyclopropylethynyl)pyridine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C10H9N |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3-(2-cyclopropylethynyl)pyridine |
InChI |
InChI=1S/C10H9N/c1-2-10(8-11-7-1)6-5-9-3-4-9/h1-2,7-9H,3-4H2 |
Clave InChI |
JTAIHZOZJLZELR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C#CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
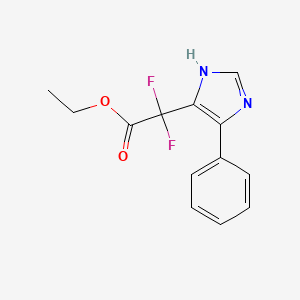
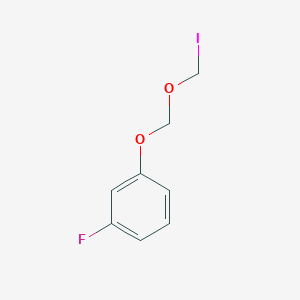

![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
![2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B14114762.png)
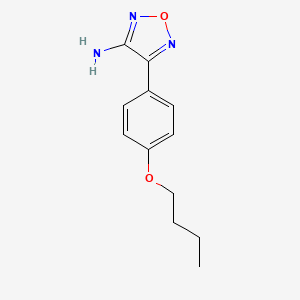
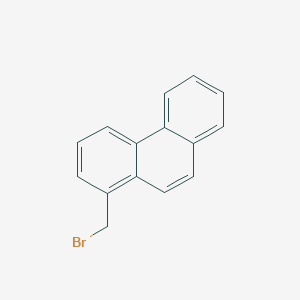
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
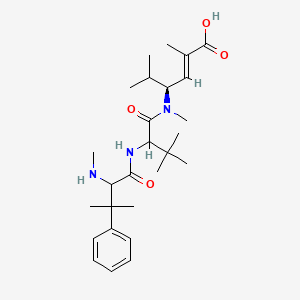
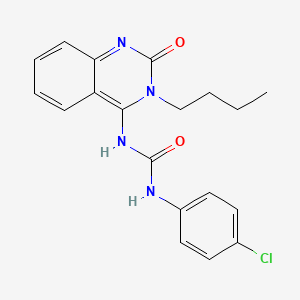
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)
